
1-Bromo-2-chloro-4-nitrobenzene
Overview
Description
1-Bromo-2-chloro-4-nitrobenzene (CAS 29682-39-1) is a halogenated aromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is characterized by substituents at positions 1 (bromo), 2 (chloro), and 4 (nitro) on the benzene ring. This compound is a yellow crystalline solid with a melting point of 61°C and is commercially available at ≥97% purity . Its primary application lies in organic synthesis, particularly as a precursor for antimicrobial agents such as dicationic bisguanidine-arylfuran derivatives, which exhibit potent activity against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and halogens) that activate the benzene ring towards nucleophiles.
Electrophilic Substitution: Despite the deactivating nature of the substituents, the compound can still participate in electrophilic aromatic substitution reactions under specific conditions.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate for Pharmaceuticals
1-Bromo-2-chloro-4-nitrobenzene is often used as a precursor in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be utilized in the synthesis of anti-cancer agents and anti-inflammatory drugs.
2. Synthesis of Dyes and Pigments
The compound serves as an important intermediate in the production of azo dyes. The nitro group can undergo reduction to an amine, which can then couple with diazonium salts to form vibrant dyes used in textiles and inks.
3. Agrochemical Production
In agricultural chemistry, this compound is employed as an intermediate for synthesizing herbicides and pesticides. Its chlorinated structure enhances biological activity against pests while minimizing environmental impact.
Analytical Applications
This compound is also utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be separated on specialized columns, allowing for the analysis of complex mixtures in research laboratories .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-cancer drug. The compound was subjected to nucleophilic substitution reactions, leading to the formation of a key intermediate that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Dye Production
Research highlighted the role of this compound in producing azo dyes. The compound underwent reduction followed by diazotization, resulting in high-yield dye production with excellent colorfastness properties.
Data Table: Comparison of Applications
Application Area | Description | Example Compounds |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Anti-cancer agents |
Dyes and Pigments | Azo dye production via coupling reactions | Textile dyes |
Agrochemicals | Synthesis of herbicides | Selective herbicides |
Analytical Chemistry | HPLC analysis and separation | Identification of impurities |
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-nitrobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic substitution reactions where the electron-withdrawing groups direct the incoming electrophile to specific positions on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups facilitates nucleophilic attack on the aromatic ring, leading to the formation of intermediates that stabilize the negative charge.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The reactivity and properties of halogenated nitrobenzenes are highly dependent on substituent positions. Below is a comparison with key structural analogs:
Table 1: Comparison of Structural Isomers and Positional Analogs
Notes:
- The positional arrangement of substituents significantly impacts electronic effects. For example, the para -nitro group in this compound enhances electrophilic substitution at specific ring positions, making it a preferred intermediate in multi-step syntheses .
- The meta -nitro isomer (1-bromo-3-chloro-5-nitrobenzene) is less commonly reported, suggesting reduced utility in mainstream applications .
Halogen-Substituted Analogs
Replacement of one halogen with another alters polarity, stability, and biological activity:
Table 2: Halogen-Substituted Analogs
Notes:
- Fluorine substitution (e.g., 1-bromo-2-fluoro-4-nitrobenzene) increases lipophilicity and metabolic stability, making such analogs valuable in pharmaceutical design .
- The non-nitrated analog 1-bromo-4-chlorobenzene is a common solvent and intermediate in agrochemical synthesis .
Nitro Group Modifications
The nitro group’s presence and position dictate reactivity in substitution reactions:
Table 3: Nitro Group Variants
Notes:
- Replacing nitro with a cyano group (e.g., 4-bromo-2-chlorobenzonitrile) shifts reactivity toward nucleophilic aromatic substitution .
- Methyl substitution (1-bromo-2-methyl-4-nitrobenzene) reduces reaction rates due to steric effects .
Biological Activity
1-Bromo-2-chloro-4-nitrobenzene (CAS Number: 29682-39-1) is a halogenated aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₆H₃BrClNO₂
- Molecular Weight : 236.45 g/mol
- Melting Point : 59°C to 62°C
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. The inhibition of CYP1A2 can lead to altered metabolism of various drugs, which is critical in pharmacokinetics and drug interactions:
Enzyme | Inhibition Status |
---|---|
CYP1A2 | Yes |
CYP2C19 | No |
CYP2C9 | No |
CYP2D6 | No |
CYP3A4 | No |
Additionally, it is classified as a blood-brain barrier (BBB) permeant , indicating its potential central nervous system effects .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. A study evaluated its effects on human malignant cells, revealing significant cytotoxicity that suggests potential as an anti-cancer agent. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown that it possesses bacteriostatic properties against certain bacterial strains. The compound's effectiveness was assessed using standard antimicrobial susceptibility tests, indicating its potential use in treating bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good lipophilicity, with a consensus log P_o/w value around 2.42, which supports its absorption and distribution characteristics in biological systems. Its skin permeability is relatively low (), which may limit topical applications but indicates potential for systemic delivery .
Toxicological Considerations
Despite its promising biological activities, the toxicological profile must be carefully considered. The compound is classified with several hazard statements (H302-H315-H319-H335), indicating risks such as acute toxicity and irritation upon exposure .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-2-chloro-4-nitrobenzene, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation and nitration steps. For example:
- Halogenation : Bromination of 2-chloronitrobenzene using FeBr₃ as a catalyst under controlled temperatures (40–60°C) to minimize side reactions .
- Nitration : Prior nitration of chlorobenzene with mixed HNO₃/H₂SO₄ at 0–5°C to direct nitro groups to the para position .
- Optimization : Yield is maximized by maintaining anhydrous conditions and using stoichiometric control. Impurities (e.g., dihalogenated byproducts) can be reduced via column chromatography or recrystallization.
Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies resolved?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting due to nitro and halogen groups) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in molecular geometry .
- Chromatography : HPLC or GC-MS identifies purity (>98% by area normalization). Discrepancies between theoretical and observed melting points may arise from polymorphism, requiring DSC analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats are mandatory due to toxicity (R36/37/38) .
- Storage : In airtight containers at 2–8°C, away from reducing agents to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Questions
Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The nitro group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the adjacent bromine atom. This facilitates oxidative addition in palladium-catalyzed Suzuki couplings with arylboronic acids. However, steric hindrance from the nitro group may slow transmetallation steps. Optimizing ligand systems (e.g., SPhos) and using polar aprotic solvents (DMF) improves coupling efficiency .
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
- Structure Solution : SHELXD identifies heavy atoms (Br, Cl) via dual-space methods, while SHELXE refines phases for nitro group positioning .
- Refinement : SHELXL adjusts thermal parameters and occupancy rates to address disorder in halogen or nitro group orientations. Twinning parameters (TWIN/BASF) resolve overlapping reflections in low-symmetry crystals .
Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or relativistic effects (e.g., halogen-heavy atoms). Validate computational models (DFT) by including solvent corrections (IEF-PCM) and relativistic pseudopotentials .
- Validation : Cross-check with X-ray data or isotopic labeling (e.g., deuterated analogs) to confirm assignments .
Q. What role does this compound play in synthesizing bioactive molecules like kinase inhibitors?
This compound serves as a precursor for AZD3264 (IKK2 inhibitor). Key steps include:
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXEJZFIQAUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183839 | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-39-1 | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29682-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.